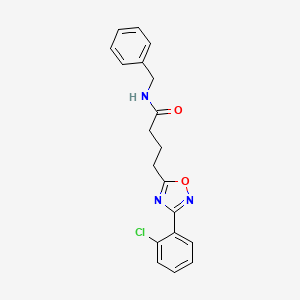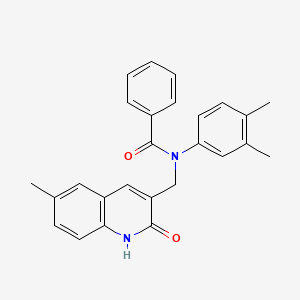
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as CQNB, is a chemical compound that has been synthesized for scientific research purposes. It is a benzamide derivative that has been used in various studies to investigate its mechanism of action and potential applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but it is known to interact with muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that are involved in various physiological processes, including neurotransmitter release, smooth muscle contraction, and immune responses. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is believed to modulate the activity of these receptors by binding to their allosteric sites, leading to changes in receptor conformation and downstream signaling.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to have a number of biochemical and physiological effects, including:
1. Modulation of neurotransmitter release: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.
2. Inhibition of smooth muscle contraction: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to inhibit the contraction of smooth muscle cells in blood vessels, leading to vasodilation and a decrease in blood pressure.
3. Inhibition of pro-inflammatory cytokine production: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in various immune responses.
Advantages and Limitations for Lab Experiments
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. High affinity for muscarinic acetylcholine receptors: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has a high affinity for muscarinic acetylcholine receptors, making it a useful tool for investigating the role of these receptors in various physiological processes.
2. Selective binding: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to selectively bind to muscarinic acetylcholine receptors, making it a useful tool for investigating the specific roles of different receptor subtypes.
3. Well-characterized mechanism of action: The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is well-characterized, making it a useful tool for investigating the downstream effects of muscarinic acetylcholine receptor activation.
Some of the limitations of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide include:
1. Limited selectivity: While 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to selectively bind to muscarinic acetylcholine receptors, it may also interact with other receptors and proteins in the body, leading to off-target effects.
2. Limited solubility: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has limited solubility in water and other solvents, which can make it difficult to work with in lab experiments.
3. Limited availability: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a relatively rare compound, and its synthesis can be complex and time-consuming.
Future Directions
There are a number of potential future directions for research on 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. Some of these include:
1. Investigation of its effects on other biological systems: While 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been primarily studied for its effects on the nervous, cardiovascular, and immune systems, there may be other biological systems that it could impact.
2. Development of more selective compounds: While 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has some selectivity for muscarinic acetylcholine receptors, there is still room for the development of more selective compounds that could be used to investigate the specific roles of different receptor subtypes.
3. Investigation of its potential therapeutic applications: While 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has primarily been studied for its effects on biological systems, there may be potential therapeutic applications for this compound in the treatment of various diseases and conditions. Further research will be needed to investigate these possibilities.
Synthesis Methods
The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-8-methylquinoline to form 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. This intermediate product is then reacted with o-toluidine to yield the final product, 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide.
Scientific Research Applications
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been widely used in scientific research to investigate its potential applications in the field of pharmacology. It has been studied for its effects on various biological systems, including the nervous system, cardiovascular system, and immune system. Some of the key areas of research that have focused on 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide include:
1. Neuropharmacology: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied for its effects on the central nervous system. It has been found to have an affinity for muscarinic acetylcholine receptors, which are involved in various neurological processes. Studies have shown that 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
2. Cardiovascular pharmacology: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been studied for its effects on the cardiovascular system. It has been found to have an inhibitory effect on the contraction of smooth muscle cells in blood vessels, which can lead to vasodilation and a decrease in blood pressure.
3. Immunopharmacology: 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied for its effects on the immune system. It has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, which are involved in various immune responses.
properties
IUPAC Name |
2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-8-3-6-13-22(16)28(25(30)20-11-4-5-12-21(20)26)15-19-14-18-10-7-9-17(2)23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBYZQFOBUIIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)







